4-Bromo-N-cyclobutyl-3-ethoxybenzamide
Description
4-Bromo-N-cyclobutyl-3-ethoxybenzamide is a benzamide derivative characterized by a bromine substituent at the 4-position of the benzene ring, an ethoxy group at the 3-position, and a cyclobutyl group attached to the amide nitrogen. Benzamide derivatives are widely studied due to their diverse biological activities, including enzyme inhibition and receptor modulation. The bromine atom likely enhances electrophilic reactivity, while the ethoxy and cyclobutyl groups influence solubility and steric interactions .
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-12-8-9(6-7-11(12)14)13(16)15-10-4-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEITARHTRPDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutyl-3-ethoxybenzamide typically involves the following steps:
Bromination: The starting material, 3-ethoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4th position.
Amidation: The brominated intermediate is then reacted with cyclobutylamine to form the desired benzamide compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutyl-3-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-N-cyclobutyl-3-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutyl-3-ethoxybenzamide involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Structural and Electronic Effects
- N-Substituent Variations: The cyclobutyl group in the target compound introduces significant steric hindrance compared to the linear butyl chain in 4-Bromo-N-butyl-3-methoxybenzamide. This may reduce rotational freedom and increase binding specificity in biological targets .
- Substituent Position and Electronic Effects: The ethoxy group (3-position) in the target compound is a stronger electron-donor than methoxy, which could stabilize positive charges in intermediates during synthetic reactions. Bromine at the 4-position is a strong electron-withdrawing group, directing electrophilic substitution reactions to the 2- or 6-positions of the benzene ring .
Physicochemical Properties
- Lipophilicity : The cyclobutyl group likely increases lipophilicity (logP) compared to butyl or methoxyphenyl substituents, impacting membrane permeability in biological systems.
- Solubility : Ethoxyacetyl-substituted analogs (e.g., CAS 791799-96-7) may exhibit better aqueous solubility due to polar functional groups, whereas brominated benzamides generally show moderate solubility in organic solvents .
Computational Insights and Research Trends
Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), have been critical in predicting electronic properties of benzamide derivatives . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
